N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
CAS No.: 898406-93-4
Cat. No.: VC4990935
Molecular Formula: C24H30FN3O4S
Molecular Weight: 475.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898406-93-4 |
|---|---|
| Molecular Formula | C24H30FN3O4S |
| Molecular Weight | 475.58 |
| IUPAC Name | N'-(2,6-dimethylphenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C24H30FN3O4S/c1-16-7-6-8-17(2)22(16)27-24(30)23(29)26-13-12-19-9-4-5-14-28(19)33(31,32)20-10-11-21(25)18(3)15-20/h6-8,10-11,15,19H,4-5,9,12-14H2,1-3H3,(H,26,29)(H,27,30) |
| Standard InChI Key | DQUBFPWISHBRIB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C |
Introduction
Molecular Formula and Weight
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Molecular Formula: C22H30FN3O2S
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Molecular Weight: Approximately 419.56 g/mol (calculated).
Key Functional Groups
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Amide groups (), known for their stability and hydrogen bonding capability.
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A sulfonyl group (), which enhances solubility and can influence biological activity.
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Fluorine substitution, often used in medicinal chemistry to improve metabolic stability.
Synthesis Pathways
The synthesis of this compound would likely involve:
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Amide Bond Formation:
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Reacting a 2,6-dimethylphenylamine derivative with an appropriate acylating agent.
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Piperidine Functionalization:
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Introducing the sulfonyl group via sulfonation using 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base.
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Coupling:
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Linking the piperidinyl moiety to the ethanediamide backbone using coupling reagents like carbodiimides (e.g., EDC or DCC).
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Spectroscopic Characterization
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NMR (Nuclear Magnetic Resonance):
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Proton () and Carbon () NMR would reveal chemical shifts corresponding to aromatic protons, aliphatic chains, and amide hydrogens.
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Mass Spectrometry:
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Expected molecular ion peak at (M+).
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IR (Infrared Spectroscopy):
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Characteristic peaks for amide bonds ( stretch around 1650 cm) and sulfonyl groups ( stretch around 1150 cm).
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Crystallographic Data
Single-crystal X-ray diffraction could provide precise bond lengths and angles, confirming the molecular conformation.
Medicinal Chemistry
The structural features of this compound suggest potential as:
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A lead molecule for drug development targeting receptors or enzymes due to its functional diversity.
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A candidate for anti-inflammatory or analgesic drugs, given the presence of fluorinated aromatic systems and amides.
Biological Activity
Although specific bioactivity data for this compound is unavailable, similar structures have shown:
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Enhanced receptor binding due to fluorine substitution.
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Improved pharmacokinetics from sulfonyl groups.
Comparative Analysis
| Property | N'-(2,6-dimethylphenyl)-N-{...}ethanediamide | Similar Compounds (e.g., N-(2,5-dimethylphenyl)-benzamides) |
|---|---|---|
| Molecular Weight | ~419.56 g/mol | ~257–300 g/mol |
| Functional Groups | Amides, Sulfonyl, Fluorinated Aromatics | Amides, Aromatics |
| Potential Applications | Drug Design | Drug Design |
| Solubility | Moderate (due to sulfonyl group) | Moderate |
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